Cas no 2137895-47-5 (3-(3-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride)

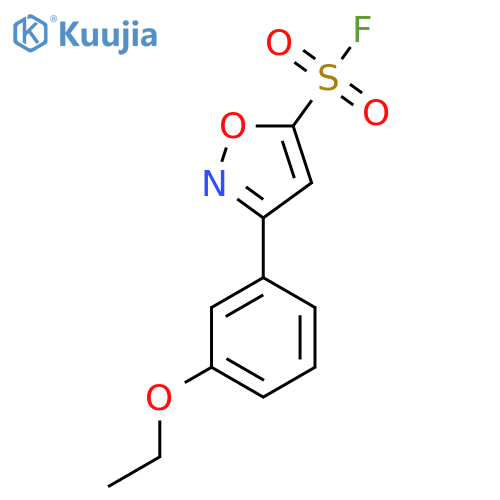

2137895-47-5 structure

商品名:3-(3-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride

3-(3-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 2137895-47-5

- EN300-729081

- 3-(3-ethoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride

- 3-(3-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride

-

- インチ: 1S/C11H10FNO4S/c1-2-16-9-5-3-4-8(6-9)10-7-11(17-13-10)18(12,14)15/h3-7H,2H2,1H3

- InChIKey: GVNRMABYFALPMD-UHFFFAOYSA-N

- ほほえんだ: S(C1=CC(C2C=CC=C(C=2)OCC)=NO1)(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 271.03145714g/mol

- どういたいしつりょう: 271.03145714g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 370

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 77.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

3-(3-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-729081-1.0g |

3-(3-ethoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride |

2137895-47-5 | 1g |

$2475.0 | 2023-05-26 | ||

| Enamine | EN300-729081-0.1g |

3-(3-ethoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride |

2137895-47-5 | 0.1g |

$2178.0 | 2023-05-26 | ||

| Enamine | EN300-729081-0.25g |

3-(3-ethoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride |

2137895-47-5 | 0.25g |

$2277.0 | 2023-05-26 | ||

| Enamine | EN300-729081-0.05g |

3-(3-ethoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride |

2137895-47-5 | 0.05g |

$2079.0 | 2023-05-26 | ||

| Enamine | EN300-729081-10.0g |

3-(3-ethoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride |

2137895-47-5 | 10g |

$10643.0 | 2023-05-26 | ||

| Enamine | EN300-729081-5.0g |

3-(3-ethoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride |

2137895-47-5 | 5g |

$7178.0 | 2023-05-26 | ||

| Enamine | EN300-729081-0.5g |

3-(3-ethoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride |

2137895-47-5 | 0.5g |

$2376.0 | 2023-05-26 | ||

| Enamine | EN300-729081-2.5g |

3-(3-ethoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride |

2137895-47-5 | 2.5g |

$4851.0 | 2023-05-26 |

3-(3-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride 関連文献

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Lianying Wang,Jinfeng Liu,Yuexi Zhou,Yudong Song,Jing He,David G. Evans Chem. Commun., 2010,46, 3911-3913

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

2137895-47-5 (3-(3-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl fluoride) 関連製品

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 857369-11-0(2-Oxoethanethioamide)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量